(S)-4-aminobutane-1,2-diol
Description
Significance of Enantiomerically Pure Compounds in Modern Chemical Research
Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. wikipedia.org While they share the same chemical formula and connectivity, their three-dimensional arrangement is different. This difference in spatial arrangement can lead to profoundly different interactions with other chiral molecules, which is particularly significant in biological systems where many molecules, such as enzymes and receptors, are chiral. diva-portal.orgmusechem.comnumberanalytics.com
The production of enantiomerically pure compounds, which consist of only one of the two enantiomers, is of paramount importance in various industries, most notably in pharmaceuticals. musechem.comnumberanalytics.com The therapeutic effect of a drug can be attributed to one enantiomer, while the other may be inactive or, in some cases, cause harmful side effects. musechem.comub.edu A well-known historical example is the drug thalidomide, where one enantiomer was effective as a sedative, while the other was teratogenic, leading to birth defects. musechem.comnumberanalytics.com Consequently, the ability to synthesize and isolate specific enantiomers is a critical aspect of modern drug development. musechem.com
Beyond pharmaceuticals, enantiomerically pure compounds are also crucial in agrochemicals, where the desired activity against pests or weeds may reside in a single enantiomer, allowing for more targeted applications and reduced environmental impact. numberanalytics.comnumberanalytics.com In the food and flavor industry, the distinct tastes and smells of many natural products are due to specific enantiomers. musechem.com Furthermore, enantiomerically pure compounds are finding applications in materials science for the creation of materials with unique optical and electronic properties, such as chiral liquid crystals used in displays. numberanalytics.com The synthesis of enantiomerically pure compounds is a major focus of contemporary chemical research, with asymmetric synthesis being a key strategy. diva-portal.orgnumberanalytics.com
The Role of Chiral Aminodiols as Versatile Synthons and Ligands
Chiral aminodiols are highly valued in organic chemistry for their dual role as both versatile building blocks (synthons) and as effective components of catalysts (ligands). mdpi.comu-szeged.hu Their utility stems from the presence of multiple functional groups—an amino group and two hydroxyl groups—which can be manipulated to create a wide array of more complex molecules.
As synthons, chiral aminodiols serve as starting materials for the stereoselective synthesis of various biologically active compounds and natural products. mdpi.comnih.gov The inherent chirality of the aminodiol is transferred to the final product, allowing for the construction of enantiomerically pure molecules. They are particularly useful in the synthesis of heterocyclic compounds like 1,3-oxazines and 1,3-thiazines. mdpi.comu-szeged.hu
In their capacity as ligands, chiral aminodiols are instrumental in asymmetric catalysis. nih.gov They can coordinate with a metal center to form a chiral catalyst that can direct a chemical reaction to favor the formation of one enantiomer over the other. scirp.org A widely studied application is the enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. mdpi.comjlu.edu.cn The chiral environment created by the aminodiol ligand around the metal center dictates the stereochemical outcome of the reaction, leading to the synthesis of chiral secondary alcohols with high enantiomeric excess. jlu.edu.cn Monoterpene-based aminodiols, derived from natural products like (+)- and (−)-α-pinene, have proven to be excellent chiral auxiliaries in a variety of stereoselective transformations. mdpi.commdpi.com
Scope and Research Focus on (S)-4-aminobutane-1,2-diol
This article will focus specifically on the chemical compound This compound . This particular chiral aminodiol is a valuable building block in organic synthesis. The scope of this article will be to provide a detailed overview of its chemical properties and synthesis.
This compound is a butanediol (B1596017) derivative with an amino group at the C4 position and hydroxyl groups at the C1 and C2 positions. The "(S)" designation indicates the stereochemical configuration at the chiral center.
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 82267-25-2 fluorochem.co.ukbldpharm.com |
| Molecular Formula | C₄H₁₁NO₂ |
| Molecular Weight | 105.14 g/mol bldpharm.com |
| IUPAC Name | (2S)-4-aminobutane-1,2-diol fluorochem.co.uk |
| Canonical SMILES | NCCC@HCO fluorochem.co.uk |
| InChI | InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
| InChIKey | ARZSRJNMSIMAKS-YFKPBYRVSA-N |
The hydrochloride salt of the racemic mixture, 4-aminobutane-1,2-diol (B1283020) hydrochloride, is also a relevant chemical entity.
Table 2: Chemical Properties of 4-aminobutane-1,2-diol hydrochloride
| Property | Value |
| CAS Number | 87681-47-8 sigmaaldrich.com |
| Molecular Formula | C₄H₁₂ClNO₂ nih.gov |
| Molecular Weight | 141.60 g/mol nih.gov |
| IUPAC Name | 4-aminobutane-1,2-diol;hydrochloride sigmaaldrich.comnih.gov |
| SMILES | C(CN)C(CO)O.Cl nih.gov |
| InChI | InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H sigmaaldrich.comnih.gov |
| InChIKey | DRZGKLVLGVETGA-UHFFFAOYSA-N sigmaaldrich.comnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C4H11NO2 |
|---|---|
Molecular Weight |
105.14 g/mol |
IUPAC Name |
(2S)-4-aminobutane-1,2-diol |
InChI |
InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2/t4-/m0/s1 |
InChI Key |
ARZSRJNMSIMAKS-BYPYZUCNSA-N |
Isomeric SMILES |
C(CN)[C@@H](CO)O |
Canonical SMILES |
C(CN)C(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for S 4 Aminobutane 1,2 Diol and Its Stereoisomers
Asymmetric Synthesis Approaches
Asymmetric synthesis provides direct and efficient pathways to enantiopure amino alcohols by establishing one or more stereogenic centers with high fidelity. diva-portal.org These methods often employ catalytic amounts of a chiral entity to transfer stereochemical information to a substrate.
Chemoenzymatic Pathways and Biocatalytic Routes for Stereoselective Production
Biocatalysis offers a powerful and sustainable approach for synthesizing chiral amino alcohols under mild, aqueous conditions. nih.gov Enzyme cascades, in particular, can construct complex molecules like amino-diols from simple, prochiral starting materials in a highly stereoselective manner.
A prominent strategy involves a two-step, three-component enzymatic cascade. nih.gov This process begins with an aldol (B89426) addition reaction catalyzed by variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), followed by a reductive amination step facilitated by an imine reductase (IRED). nih.gov To prevent cross-reactivity between the carbonyl components, the two enzymatic steps are performed sequentially without the need for intermediate purification. nih.gov This methodology has been successfully applied to produce a range of amino-diols and polyols with high stereoselectivity. nih.gov
For instance, the reaction of an aldehyde with a hydroxy ketone donor in the presence of an FSA variant creates a dihydroxy ketone intermediate. This intermediate is then subjected to reductive amination with an amine, catalyzed by an IRED, to yield the final amino-diol product. The discovery of novel IREDs from metagenomic libraries has expanded the substrate scope, enabling the synthesis of products with multiple contiguous stereocenters. nih.gov
| Enzyme 1 | Enzyme 2 | Starting Materials | Intermediate | Final Product Class | Ref |
| D-fructose-6-phosphate aldolase (FSA) | Imine Reductase (IRED) | Aldehyde, Hydroxy Ketone, Amine | Dihydroxy Ketone | Amino-diol / Amino-polyol | nih.gov |
| Transketolase (TK) | Transaminase (TAm) | Glycolaldehyde, Serine, Pyruvate | Erythrulose | Chiral Amino Alcohol | nih.gov |
| Alcohol Dehydrogenase | Amine Dehydrogenase | Diol, Ammonia (B1221849) | Amino Alcohol | Amino Alcohol | rsc.orgornl.gov |
Transition Metal-Catalyzed Asymmetric Hydrogenation/Reduction Strategies
Transition metal catalysis is a cornerstone of asymmetric synthesis, providing robust methods for the stereoselective reduction of prochiral ketones and imines. researchgate.netwikipedia.org Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) are particularly effective for producing chiral 1,2-amino alcohols. acs.orgacs.org
These reactions typically involve a chiral complex formed from a transition metal (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. researchgate.net The catalyst facilitates the stereoselective addition of hydrogen to a C=O or C=N bond. A significant advantage of this approach is its applicability to unprotected α-amino ketones, which avoids additional protection and deprotection steps, leading to a more atom-economical and cost-effective process. acs.org
For example, the direct asymmetric reduction of unprotected α-amino ketones using Noyori's ruthenium–diamine catalyst systems has been demonstrated to produce chiral 1,2-amino alcohols, including precursors to important pharmaceutical drugs like epinephrine (B1671497) and norepinephrine, with excellent enantioselectivities (>99% ee) and high yields. acs.org The use of dynamic kinetic resolution (DKR) allows for the conversion of racemic α-amino ketones into a single diastereomer of the product with high stereocontrol. acs.orgnih.gov
| Metal Catalyst | Chiral Ligand Type | Substrate | Reaction Type | Key Feature | Ref |
| Ruthenium | Chiral Diamine | Unprotected α-Amino Ketone | Asymmetric Transfer Hydrogenation | High enantioselectivity (>99% ee) without protecting groups | acs.org |
| Ruthenium | (S)-Xyl-SDP/(R,R)-DPEN | Racemic α-Amino Cyclic Ketone | Asymmetric Hydrogenation (DKR) | High diastereoselectivity (99:1 cis) and enantioselectivity (>99% ee) | nih.gov |
| Ruthenium | (1S,2R)-1-amino-2-indanol | N-Phosphinyl Ketimine | Asymmetric Transfer Hydrogenation | Efficient reduction of imines to chiral amines | mdpi.com |
Organocatalytic Methods in Stereocontrolled Synthesis
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods. researchgate.net These catalysts operate through various activation modes, including iminium ion and enamine catalysis, or hydrogen bonding. researchgate.net
The synthesis of chiral aminodiols can be approached through a two-step sequence involving an asymmetric aldol reaction followed by a stereoselective reduction. For instance, a proline-derived organocatalyst can be used to facilitate an asymmetric aldol reaction between an aldehyde and a ketone, establishing the initial stereocenters. The resulting chiral keto-alcohol can then be reduced asymmetrically using an oxazaborolidine catalyst (such as a CBS catalyst) to form the second stereocenter of the diol with high stereocontrol. ucl.ac.uk This combined chemo- and organocatalytic approach allows for the synthesis of highly enantiomerically pure 1,3-diols.
Stereoselective Transformations of Achiral Precursors
The creation of chirality from achiral starting materials is a fundamental goal of asymmetric synthesis. One powerful strategy is the desymmetrization of meso compounds, which are achiral molecules that contain two or more stereocenters.
The desymmetrization of meso-diols can be achieved through catalytic enantioselective acylation. acs.orgacs.orgnih.gov In this process, a chiral catalyst selectively acylates one of the two enantiotopic hydroxyl groups of the meso-diol, producing a chiral monoester and leaving the other hydroxyl group free. This method has been successfully applied to various cyclic meso-1,2- and 1,3-diols using chiral catalysts such as pyridine-N-oxides or dinuclear zinc complexes. acs.orgacs.org The ability to reverse the enantioselectivity by modifying the catalyst structure provides access to both enantiomers of the product from the same starting material. acs.org This approach effectively transforms a symmetric, achiral molecule into a valuable, enantiomerically enriched building block.
Multistep Chemical Synthesis Strategies
Multistep synthesis allows for the construction of complex molecules through a sequence of chemical reactions. When chirality is involved, these strategies often employ chiral auxiliaries to control the stereochemical outcome of key bond-forming steps.
Diastereoselective Synthesis through Chiral Auxiliary Approaches
The chiral auxiliary approach is a well-established method for diastereoselective synthesis. diva-portal.org In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemistry of subsequent reactions. wikipedia.org After the desired stereocenter(s) have been created, the auxiliary is cleaved and can often be recovered for reuse.
Evans Oxazolidinones: Popularized by David A. Evans, chiral oxazolidinones are powerful auxiliaries used in stereoselective alkylations, aldol reactions, and Diels-Alder reactions. wikipedia.orgsantiago-lab.com The auxiliary is typically prepared from a chiral amino acid or amino alcohol. santiago-lab.comnih.gov Once attached to a substrate, the bulky substituents on the oxazolidinone ring sterically block one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity. wikipedia.org The auxiliary can be subsequently removed under various conditions to yield carboxylic acids, alcohols, or aldehydes. santiago-lab.com
Ellman's Sulfinamide: Enantiopure tert-butanesulfinamide, known as Ellman's auxiliary, is a highly versatile chiral ammonia equivalent for the asymmetric synthesis of amines. sigmaaldrich.comyale.eduosi.lv It condenses with aldehydes or ketones to form N-sulfinyl imines. The tert-butanesulfinyl group then acts as a potent chiral directing group for the nucleophilic addition to the C=N bond, affording products with high diastereoselectivity. sigmaaldrich.comharvard.edu The sulfinyl group is easily cleaved under mild acidic conditions to furnish the free primary amine. sigmaaldrich.com This methodology has been widely used to synthesize a broad range of chiral amines, including 1,2- and 1,3-amino alcohols. sigmaaldrich.com
| Chiral Auxiliary | Key Application | Mechanism of Stereocontrol | Product Class | Ref |
| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations | Steric hindrance from substituents on the auxiliary directs approach of electrophiles. | Chiral Carboxylic Acids, Alcohols, Aldehydes | wikipedia.orgsantiago-lab.com |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric Synthesis of Amines | The sulfinyl group directs nucleophilic addition to the imine C=N bond. | Chiral Primary Amines, Amino Alcohols | sigmaaldrich.comharvard.edu |
Protection and Deprotection Group Chemistry in Scaffold Construction
The construction of the (S)-4-aminobutane-1,2-diol scaffold requires careful management of the amino and diol functionalities to prevent undesired side reactions. This is achieved through the use of protecting groups, which are temporary modifications of functional groups that can be selectively introduced and removed.
The choice of protecting groups is critical and is guided by their stability to various reaction conditions and the ease of their selective removal. For the amino group, carbamates such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed due to their stability and well-established deprotection protocols. The diol functionality can be protected as cyclic acetals, for instance, by reacting with acetone (B3395972) to form an acetonide, or as silyl (B83357) ethers.
The orthogonality of protecting groups is a key consideration in multi-step syntheses. Orthogonal protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group while others remain protected. For example, a Boc group, which is acid-labile, can be used in conjunction with a benzyl (B1604629) ether protecting group for a hydroxyl function, which is typically removed by hydrogenolysis. This strategy allows for the selective manipulation of the amino and hydroxyl groups at different stages of the synthesis.
A general synthetic strategy might involve the protection of the amino group of a suitable precursor, followed by the stereoselective introduction of the diol. Alternatively, a precursor already containing the diol moiety can be protected before the introduction or modification of the amino group. The selection of protecting groups and the sequence of their introduction and removal are tailored to the specific synthetic route being employed.
Table 1: Common Protecting Groups in the Synthesis of Aminodiols
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|---|
| Amino | tert-butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, NaOH) | Strong acid (e.g., TFA, HCl) |
| Amino | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| Diol | Isopropylidene (acetonide) | - | Acetone or 2,2-dimethoxypropane, acid catalyst | Aqueous acid |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF), acid |
Enantiomeric Resolution Techniques
When a racemic mixture of 4-aminobutane-1,2-diol (B1283020) is synthesized, the separation of the desired (S)-enantiomer from its (R)-counterpart is necessary. This is achieved through enantiomeric resolution, with kinetic resolution and crystallization-based methods being two prominent techniques.
Kinetic Resolution Methodologies
Kinetic resolution exploits the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of 4-aminobutane-1,2-diol, enzyme-catalyzed kinetic resolution is a particularly effective method. Lipases are a class of enzymes that can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.
For instance, the lipase (B570770) from Pseudomonas cepacia (PSL) is widely used for the kinetic resolution of 1,2-diols. In a typical procedure, the racemic 4-aminobutane-1,2-diol, with its amino group appropriately protected, is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The selectivity of this process is often high, leading to products with high enantiomeric excess (ee).
The efficiency of a kinetic resolution is described by the selectivity factor (E), which is a ratio of the rates of reaction for the two enantiomers. A high E-value is indicative of a highly selective resolution.
Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Diols
| Enzyme Source | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Unreacted Diol (%) | Selectivity Factor (E) |
|---|---|---|---|---|---|---|
| Pseudomonas cepacia Lipase | Racemic 1,2-diol | Vinyl acetate | tert-Butyl methyl ether | ~50 | >95 | >100 |
Crystallization-Based Enantiomeric Separation
Crystallization-based methods for enantiomeric separation rely on the formation of diastereomers that have different physical properties, such as solubility, allowing for their separation by crystallization. In the case of 4-aminobutane-1,2-diol, its basic amino group can react with a chiral acid to form a pair of diastereomeric salts.
Commonly used chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent and allowing the less soluble diastereomeric salt to crystallize. The crystallized salt is then separated by filtration, and the desired enantiomer of the aminodiol is recovered by treatment with a base to neutralize the acid.
The mother liquor, which is enriched in the more soluble diastereomer, can also be treated to recover the other enantiomer. The efficiency of this method depends on the difference in solubility between the two diastereomeric salts and the ability to form well-defined crystals.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type |
|---|---|
| (+)-Tartaric acid | Acidic |
| (-)-Tartaric acid | Acidic |
| (R)-(-)-Mandelic acid | Acidic |
| (S)-(+)-Mandelic acid | Acidic |
| (1S)-(+)-10-Camphorsulfonic acid | Acidic |
S 4 Aminobutane 1,2 Diol As a Chiral Building Block in Complex Molecule Synthesis
Construction of Enantiomerically Pure Heterocyclic Scaffolds
The trifunctional nature of (S)-4-aminobutane-1,2-diol makes it an ideal starting material for the synthesis of a variety of enantiomerically pure heterocyclic compounds, such as pyrrolidines, piperidines, and morpholines. The stereocenter at the C2 position directs the formation of subsequent stereocenters, enabling the synthesis of these heterocycles with a high degree of stereocontrol.
The synthesis of these scaffolds typically involves a sequence of protection, activation, and cyclization steps. For instance, the amino group can be selectively protected, followed by differential activation of the primary and secondary hydroxyl groups, leading to regioselective ring closure.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from this compound
| Heterocycle | Synthetic Strategy | Key Features |
| Chiral Pyrrolidines | Intramolecular nucleophilic substitution | High diastereoselectivity, versatile functionalization |
| Chiral Piperidines | Ring-closing metathesis or intramolecular amination | Control over ring substitution patterns |
| Chiral Morpholines | Intramolecular etherification | Access to morpholines with defined stereochemistry |
Note: The synthesis of these specific heterocyclic scaffolds from this compound is based on established synthetic methodologies for related chiral amino diols. Direct literature examples for this specific starting material are not extensively documented.
Application in Natural Product Total Synthesis
While direct and extensive examples of the total synthesis of natural products starting specifically from this compound are not widely reported in publicly available literature, its structural motifs are present in numerous bioactive natural products. Chiral amino diols are key components of various alkaloids, macrolides, and other complex natural molecules. The synthetic strategies developed for analogous chiral building blocks can be readily applied to this compound for the synthesis of natural product analogues or for the total synthesis of natural products where this structural unit is embedded.
The general approach involves utilizing the stereocenter of this compound to set the stereochemistry of a larger fragment, which is then elaborated and coupled with other fragments to assemble the final natural product.
Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds
The chiral backbone of this compound can be exploited to direct the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl and amino groups can be transformed into chiral auxiliaries or directing groups that control the facial selectivity of reactions on adjacent prochiral centers.
For example, the diol functionality can be protected as a chiral acetal (B89532) or ketal, which can then influence the stereochemical outcome of reactions such as alkylations, aldol (B89426) additions, or Diels-Alder reactions. Similarly, the amino group can be converted into a chiral directing group for stereoselective C-H activation or other bond-forming reactions.
Table 2: Potential Stereoselective Reactions Utilizing this compound Derivatives
| Reaction Type | Role of this compound Derivative | Expected Stereochemical Outcome |
| Alkylation | Chiral auxiliary | High diastereoselectivity |
| Aldol Addition | Chiral ligand or auxiliary | Enantioselective or diastereoselective product formation |
| Nucleophilic Addition | Chiral directing group | Control over the approach of the nucleophile |
| Cycloaddition | Chiral dienophile or diene | High facial selectivity |
Note: The applications listed are based on the known reactivity of similar chiral amino diols and represent potential uses for this compound in stereoselective synthesis.
Incorporation into Novel Chemical Architectures
Beyond the synthesis of established heterocyclic systems and natural products, this compound serves as a valuable starting material for the creation of novel and complex chemical architectures. Its unique combination of functional groups allows for its incorporation into a wide range of molecular frameworks, including macrocycles, chiral ligands for asymmetric catalysis, and peptidomimetics.
In the design of macrocycles , the linear backbone of this compound can be cyclized through various strategies, such as ring-closing metathesis or macrolactamization, to generate macrocyclic structures with embedded stereochemistry.
As a precursor for chiral ligands , the amino and hydroxyl groups can be functionalized with phosphorus, sulfur, or other coordinating atoms to create ligands for transition metal-catalyzed asymmetric reactions. The rigid, chiral backbone of the resulting ligand can effectively transfer stereochemical information to the catalytic center.
In the field of peptidomimetics , this compound can be used as a scaffold to mimic the secondary structure of peptides. The functional groups can be elaborated to introduce side-chain functionalities, creating molecules that can mimic the biological activity of peptides but with improved stability and pharmacokinetic properties.
The incorporation of this compound into these diverse chemical architectures highlights its potential for the development of new catalysts, therapeutic agents, and advanced materials.
S 4 Aminobutane 1,2 Diol in Asymmetric Catalysis
Development of Ligand Systems Based on (S)-4-aminobutane-1,2-diol
The design of effective chiral ligands is fundamental to progress in asymmetric catalysis. The structural framework of this compound, featuring both hard (oxygen, nitrogen) and potentially soft (after modification) donor atoms, allows for the synthesis of a variety of multidentate ligands capable of forming stable and stereochemically well-defined metal complexes.
The functional groups of this compound serve as versatile handles for the introduction of other coordinating moieties, such as phosphines, or for the formation of imines through condensation reactions.
Phosphine-Aminodiol Ligands: P,N- and P,O-type ligands are highly effective in many catalytic processes. nih.gov The synthesis of phosphine (B1218219) ligands from this compound can be achieved through several established methods. nih.gov The primary amine can be reacted with a chlorophosphine (e.g., chlorodiphenylphosphine, ClPPh₂) in the presence of a base to form a P-N bond. Alternatively, the hydroxyl groups of the diol can be targeted. For instance, after protecting the amine, the diol can be reacted with chlorophosphines to form phosphinite ligands. A more common strategy involves the modification of the amine into a phosphine-containing group. This could involve a multi-step synthesis where the amine is first alkylated with a halide-containing phosphine precursor.
These synthetic strategies can produce a range of ligand architectures, including P,N,O-tridentate ligands, where the amine, and both hydroxyl groups coordinate to the metal center. The choice of phosphine substituent (e.g., phenyl, cyclohexyl) allows for the fine-tuning of the ligand's steric and electronic properties. sigmaaldrich.com
Schiff Bases: Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. unn.edu.ngnih.govmdpi.com The primary amine of this compound can be reacted with various carbonyl compounds, particularly salicylaldehyde (B1680747) derivatives, to form chiral Schiff base ligands. jptcp.com The resulting ligands, often referred to as salen-type or salan-type (after reduction of the imine), can act as multidentate chelators for a variety of transition metals, including palladium, copper, and nickel. sdiarticle5.com The general synthesis is outlined below:
Reaction of this compound with a substituted salicylaldehyde yields a chiral Schiff base ligand.
The electronic and steric properties of the resulting Schiff base ligand can be easily modified by changing the substituents on the aldehyde component. This modularity makes them highly valuable for screening in different catalytic reactions.
The effectiveness of a chiral ligand lies in its ability to create a rigid and predictable three-dimensional environment around the metal catalyst, allowing for effective discrimination between the two prochiral faces of a substrate. Ligands derived from this compound incorporate several key design principles for stereochemical control.
The core stereochemical information comes from the (S)-configured stereocenter at the C2 position. When this scaffold is incorporated into a multidentate ligand, the substituents are forced into a specific spatial arrangement. Upon coordination to a metal, the ligand creates a chiral pocket. The chelate rings formed between the ligand and the metal restrict conformational flexibility, which is crucial for maintaining a consistent chiral environment during the catalytic cycle. For example, a tridentate P,N,O ligand derived from this aminodiol would form two fused chelate rings (a five-membered and a six-membered ring, depending on the coordination mode), leading to a rigid complex that can effectively control the trajectory of incoming substrates.
The interplay between the stereocenter and the steric bulk of substituents (e.g., on the phosphine or Schiff base moiety) dictates the enantioselectivity. Bulky groups can block one face of the substrate from approaching the metal's active site, thereby favoring reaction on the more accessible face.
Applications in Enantioselective Catalytic Reactions
Ligands derived from chiral aminodiols are employed in a broad spectrum of enantioselective transformations. The specific applications for ligands based on this compound can be inferred from the successful use of structurally similar chiral ligands in the literature.
Asymmetric hydrogenation and transfer hydrogenation are powerful methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and alkenes. mdpi.com Ruthenium, rhodium, and iridium complexes bearing chiral diamine or aminoalcohol-derived ligands are benchmark catalysts for these reactions. nih.gov
A catalyst system incorporating a ligand derived from this compound could be highly effective in these transformations. For instance, a complex of ruthenium with a tridentate phosphine-aminodiol ligand could catalyze the hydrogenation of ketones with high enantioselectivity. The hydrogen bonding interaction between the ligand's hydroxyl groups and the carbonyl substrate can help to lock the substrate into a specific orientation within the catalyst's chiral pocket, leading to high levels of stereoinduction.
| Substrate | Product | Catalyst System (Hypothetical) | Expected Outcome |
| Acetophenone | (R)- or (S)-1-Phenylethanol | [RuCl₂(arene)(P,N,O-ligand)] | High conversion and enantiomeric excess (ee) |
| 1-Methyl-3,4-dihydroisoquinoline | Tetrahydroisoquinoline | [Ir(Cp*)(P,N,O-ligand)]Cl | High enantioselectivity |
| Methyl acetoacetate | Methyl 3-hydroxybutanoate | [Rh(COD)(P,N-ligand)]BF₄ | High ee |
Chiral aminoalcohols and their derivatives are known to catalyze or mediate enantioselective reductions of prochiral ketones, particularly using borane (B79455) reagents (CBS reduction). sigmaaldrich.comijprs.com An oxazaborolidine catalyst can be formed in situ from this compound and a borane source (e.g., BH₃·SMe₂). mdpi.com This chiral Lewis acid would then coordinate to the ketone, activating it for reduction and directing the hydride delivery from one enantiotopic face.
Conversely, chiral aminodiol-metal complexes, especially with metals like vanadium or manganese, can catalyze enantioselective oxidations, such as the epoxidation of allylic alcohols or the oxidation of sulfides to chiral sulfoxides. The diol and amine functionalities provide the necessary coordination sites for the metal, while the chiral backbone induces asymmetry.
| Reaction Type | Substrate | Product | Catalyst System (Hypothetical) | Expected Outcome |
| Asymmetric Reduction | α-Chloroacetophenone | (R)- or (S)-2-Chloro-1-phenylethanol | This compound + BH₃·SMe₂ | High yield and ee |
| Asymmetric Epoxidation | Cinnamyl alcohol | Glycidol derivative | Vanadium complex with Schiff base ligand | Moderate to high ee |
| Asymmetric Sulfide Oxidation | Thioanisole | (R)- or (S)-Methyl phenyl sulfoxide | Titanium complex with aminodiol ligand | High enantioselectivity |
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from chiral aminodiols have found application in several such reactions.
Aldol (B89426) and Michael Reactions: The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated compound, can be catalyzed by complexes derived from chiral aminodiols. researchgate.netresearchgate.net For example, heterobimetallic catalysts containing lithium and aluminum, complexed with a C₂-symmetric aminodiol, have been shown to be effective. researchgate.net A similar catalyst prepared from this compound could promote the addition of nucleophiles like malonates or thiols to enones with high enantioselectivity. rsc.orgmdpi.com In organocatalysis, derivatives of chiral aminoalcohols can act as catalysts for asymmetric aldol reactions, often proceeding via an enamine intermediate. nih.gov
Heck and Suzuki Reactions: The palladium-catalyzed Heck and Suzuki-Miyaura cross-coupling reactions are pivotal for the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. wikipedia.orgorganic-chemistry.orgharvard.edu The development of asymmetric variants of these reactions often relies on chiral phosphine ligands. Phosphine-aminodiol ligands derived from this compound could be applied in asymmetric Heck reactions, such as the intramolecular cyclization of an alkenyl halide to form a chiral ring system. youtube.com In asymmetric Suzuki couplings, these ligands could facilitate the coupling of arylboronic acids with aryl halides to generate axially chiral biaryl compounds. nih.gov The stereochemical outcome would be dictated by the chiral environment created by the palladium-ligand complex during the reductive elimination step.
| Reaction | Reactant 1 | Reactant 2 | Catalyst System (Hypothetical) | Product Type |
| Michael Addition | Diethyl malonate | Cyclohexenone | La-Na complex with this compound | Chiral ketoester |
| Heck Reaction | 2-Iodophenyl allyl ether | - | Pd(OAc)₂ with P,N,O-ligand | Chiral dihydrofuran |
| Suzuki Coupling | 1-Bromo-2-methoxynaphthalene | 2-Naphthylboronic acid | Pd₂(dba)₃ with phosphine-aminodiol ligand | Axially chiral binaphthyl |
Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the application of This compound in the fields of asymmetric catalysis outlined in your request, namely:
Organocatalytic Applications of this compound Derivatives
While the broader class of chiral amino alcohols and their derivatives are recognized for their utility as ligands and organocatalysts in a variety of stereoselective reactions, including ring-opening and Michael additions, specific studies detailing the use, efficacy, and detailed research findings for this compound in these contexts could not be located.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific chemical compound. Constructing such an article would require speculative information that cannot be substantiated by current research findings.
Derivatization and Analog Synthesis of S 4 Aminobutane 1,2 Diol
Synthesis of Functionalized Derivatives for Enhanced Reactivity or Specific Applications
The inherent functionality of (S)-4-aminobutane-1,2-diol provides multiple avenues for derivatization. The selective modification of its amine and hydroxyl groups is key to developing molecules for specific applications, ranging from catalysis to materials science.
The primary amine of this compound is a prime target for introducing new molecular complexity through N-alkylation and N-acylation.
N-Alkylation involves attaching alkyl groups to the nitrogen atom. Direct alkylation with alkyl halides can sometimes lead to multiple alkylations. medcraveonline.com To achieve controlled mono-N-alkylation, a significant excess of the amine starting material is often required. medcraveonline.com The selectivity of mono-N-alkylation is dependent on the stoichiometry of the reactants and the nature of the alkyl halide. medcraveonline.com For instance, hydrogen-borrowing alkylation, which uses an iridium catalyst, allows for the C-C bond formation between enantiopure 1,2-amino alcohols and aryl ketones. nih.gov Preventing racemization at the amine's stereocenter can be achieved by using a sub-stoichiometric amount of base and protecting the nitrogen with a bulky group like trityl. nih.gov
N-Acylation reactions form a stable amide bond by reacting the amine with acylating agents such as acyl chlorides or anhydrides. This method is highly efficient for introducing a wide variety of functional groups.
The following table summarizes common strategies for the N-functionalization of amino alcohols:
| Strategy | Reagents | Key Considerations | Product |
|---|---|---|---|
| Direct N-Alkylation | Alkyl Bromide, Base | Can lead to over-alkylation; product mixture depends on reactant ratios. medcraveonline.com | Mono- and Di-N-alkylated amino alcohol |
| Selective Mono-N-Alkylation | 5:1 ratio of Amino Alcohol to Allyl Bromide, TBAB catalyst | High excess of amine favors mono-alkylation. medcraveonline.com | N-mono-allylated amino alcohol |
| Hydrogen-Borrowing Alkylation | Aryl Ketone, [Cp*IrCl₂]₂, NaOtBu | Can proceed with high stereochemical integrity under optimized conditions. nih.gov | γ-amino alcohol derivative |
The primary and secondary hydroxyl groups offer further sites for modification. Selective functionalization is challenging but can be achieved by leveraging the different reactivity and steric accessibility of the two positions.
O-Esterification and O-Acylation are common transformations. Site-selective functionalization can be directed by specialized catalysts. For example, chiral catalysts can distinguish between hydroxyl groups in a diol, enabling the selective transfer of acyl or silyl (B83357) groups. nih.gov In the functionalization of a mannose derivative containing a cis-1,2-diol, different catalysts could direct acylation to favor either the axial C2-hydroxyl or the equatorial C3-hydroxyl. nih.gov This principle of catalyst-controlled selectivity is directly applicable to differentiating the primary and secondary hydroxyls of this compound.
O-Etherification , typically performed under basic conditions (e.g., Williamson ether synthesis), can also be directed to a specific hydroxyl group through the use of protecting group strategies or by exploiting the higher reactivity of the primary hydroxyl group.
The spatial arrangement of the amine and hydroxyl groups in this compound facilitates the synthesis of various heterocyclic systems.
Oxazolidines can be formed through the condensation of the 1,2-amino alcohol moiety with an aldehyde or ketone. This reaction is often used to simultaneously protect both the amine and the secondary hydroxyl group, allowing for selective chemistry to be performed at the primary hydroxyl group.
Pyrrolidines can be synthesized via intramolecular cyclization. This typically involves converting one of the hydroxyl groups into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the internal nitrogen nucleophile to form the five-membered ring. The specific stereochemistry of the starting material directly translates into a specific stereochemistry in the resulting chiral pyrrolidine (B122466) derivative.
Structure-Catalytic Activity Relationship Studies of Derivatives
Derivatives of this compound are valuable as chiral ligands in asymmetric catalysis. By systematically modifying the structure of the ligand, its catalytic performance can be optimized. Structure-activity relationship (SAR) studies are essential in this process. nih.govresearchgate.net
For instance, in the development of enzyme inhibitors, SAR studies have shown that the presence of electron-withdrawing groups with low steric hindrance near a key functional group can be necessary for inhibitory activity. nih.gov This concept can be applied to the design of catalytic ligands, where modifying the electronic properties of substituents on the this compound framework can tune the Lewis acidity of the coordinated metal center. Similarly, altering the steric bulk of the N- or O-substituents can create a more defined chiral pocket, enhancing enantioselectivity.
Design and Synthesis of Conformationally Restricted Analogs
Reducing the conformational flexibility of a ligand can pre-organize it for the catalytic transition state, often leading to improved selectivity and activity. Therefore, the design of conformationally restricted analogs is a key strategy in catalyst development. nih.gov
This can be achieved by incorporating the this compound scaffold into a more rigid cyclic or polycyclic framework. For example, a common strategy in medicinal chemistry is the synthesis of constrained amino acids containing rings, such as cyclobutane (B1203170), to limit rotational freedom. nih.gov A key reaction in forming such structures can be a base-induced intramolecular nucleophilic substitution. nih.gov Applying this principle, analogs of this compound could be designed where the carbon backbone is part of a cyclobutane or cyclopentane (B165970) ring, restricting the possible orientations of the amine and diol functionalities.
Computational and Theoretical Studies of S 4 Aminobutane 1,2 Diol and Its Complexes
Density Functional Theory (DFT) Calculations on Molecular Conformations and Stability
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine the stable conformations of molecules and their relative energies. For a flexible molecule like (S)-4-aminobutane-1,2-diol, which possesses multiple rotatable bonds and functional groups capable of intramolecular hydrogen bonding, DFT calculations are essential for identifying the most probable three-dimensional structures.
Studies on similar diols have demonstrated that the stability of different conformers is governed by a delicate balance of steric hindrance and intramolecular hydrogen bonding between the hydroxyl and amino groups. nih.govresearchgate.net DFT calculations can precisely quantify the energies of these conformers and the energy barriers for their interconversion. The calculations typically involve geometry optimization of various possible conformers, followed by frequency calculations to confirm that the optimized structures correspond to local minima on the potential energy surface.
Key Research Findings:
Identification of Low-Energy Conformers: DFT calculations can predict a set of low-energy conformers for this compound, which are likely to be populated at room temperature.
Role of Intramolecular Hydrogen Bonding: The presence and strength of intramolecular hydrogen bonds (O-H···N and O-H···O) are critical in stabilizing certain conformations. nih.gov DFT can provide detailed information on the geometry and energetics of these bonds.
Solvent Effects: The relative stability of conformers can be significantly influenced by the solvent. DFT calculations can incorporate solvent effects using implicit or explicit solvent models to provide a more realistic picture of the conformational landscape in solution.
Below is a hypothetical interactive data table illustrating the kind of results that would be obtained from a DFT study on the conformations of this compound.
| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Hydrogen Bond(s) | Dihedral Angle (N-C4-C3-C2) (degrees) |
| A | 0.00 | O2-H···N | -65.2 |
| B | 0.85 | O1-H···N | 175.1 |
| C | 1.52 | O2-H···O1 | 60.5 |
| D | 2.10 | None | -178.9 |
This data is illustrative and intended to represent typical results from DFT calculations.
Computational Analysis of Ligand-Metal Interactions in Catalytic Systems
This compound is a chiral ligand that can coordinate with various metal centers to form catalysts for asymmetric synthesis. mdpi.comalfa-chemistry.com Computational methods are invaluable for understanding the nature of the ligand-metal interactions, which is fundamental to designing more efficient and selective catalysts.
DFT calculations can be used to model the geometry of the metal complexes, determine the coordination modes of the this compound ligand, and quantify the strength of the metal-ligand bonds. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can provide further insights into the electronic nature of these interactions.
Key Research Findings:
Coordination Modes: this compound can act as a bidentate or tridentate ligand, coordinating to the metal center through the nitrogen atom of the amino group and the oxygen atoms of the diol. researchgate.net Computational studies can predict the most stable coordination mode for a given metal.
Interaction Energies: The binding energy between the ligand and the metal can be calculated to assess the stability of the complex. This information is crucial for understanding catalyst stability and turnover.
Electronic Effects: Computational analyses can reveal how the electronic properties of the metal and the ligand influence the catalytic activity. For instance, the charge transfer between the ligand and the metal can be quantified.
An illustrative interactive data table showing the type of data generated from a computational analysis of this compound metal complexes is presented below.
| Metal Center | Coordination Mode | Calculated Binding Energy (kcal/mol) | Key Bond Distances (Å) (M-N, M-O1, M-O2) |
| Ru(II) | Tridentate | -45.8 | 2.15, 2.08, 2.11 |
| Cu(II) | Bidentate (N, O1) | -32.5 | 2.01, 1.95, - |
| Ti(IV) | Tridentate | -55.2 | 2.21, 1.89, 1.92 |
| Pd(II) | Bidentate (N, O2) | -38.7 | 2.05, 2.02, - |
This data is hypothetical and serves as an example of typical computational results.
Elucidation of Reaction Mechanisms and Transition States in this compound Mediated Processes
Understanding the detailed mechanism of a catalytic reaction is key to optimizing its efficiency and selectivity. Computational chemistry provides a powerful means to map out the entire reaction pathway, identify all intermediates and, most importantly, locate the transition states that control the reaction rate. nih.govwestlake.edu.cnacs.org
For a reaction catalyzed by a metal complex of this compound, DFT calculations can be employed to explore the potential energy surface of the reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed. This allows for the determination of the rate-determining step and provides insights into how the catalyst facilitates the reaction.
Key Research Findings:
Reaction Pathways: Computational studies can help to distinguish between different possible reaction mechanisms (e.g., concerted vs. stepwise).
Transition State Structures: The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes and is crucial for understanding the origin of catalysis.
Activation Energies: The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction rate.
The following is a hypothetical interactive data table summarizing the calculated activation energies for a reaction mediated by a this compound complex.
| Reaction Step | Nature of Step | Calculated Activation Energy (kcal/mol) |
| 1 | Ligand Exchange | 5.2 |
| 2 | Oxidative Addition | 18.5 (Rate-determining) |
| 3 | Migratory Insertion | 12.1 |
| 4 | Reductive Elimination | 8.9 |
This data is for illustrative purposes.
Prediction of Stereoselectivity and Enantiomeric Excess
One of the most significant applications of computational chemistry in the field of asymmetric catalysis is the prediction of stereoselectivity. rsc.orgnih.gov For reactions catalyzed by chiral complexes of this compound, computational methods can be used to explain and predict the enantiomeric excess (ee) of the product. mdpi.comnih.gov
The stereochemical outcome of a reaction is determined in the stereodetermining transition state. By modeling the diastereomeric transition states leading to the (R) and (S) products, their relative energies can be calculated. According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the free energies of these transition states (ΔΔG‡). A larger energy difference corresponds to a higher enantiomeric excess.
Key Research Findings:
Origin of Enantioselectivity: Computational models can identify the specific steric and electronic interactions in the transition state that favor the formation of one enantiomer over the other.
Quantitative Prediction of ee: The enantiomeric excess can be predicted using the calculated energy difference between the diastereomeric transition states. These predictions can guide the design of more selective catalysts.
Correlation with Experimental Data: A good correlation between computationally predicted and experimentally observed enantiomeric excesses validates the computational model and its underlying mechanistic assumptions. researchgate.net
A sample interactive data table comparing predicted and experimental enantiomeric excess is provided below.
| Substrate | ΔE‡ (R-TS) (kcal/mol) | ΔE‡ (S-TS) (kcal/mol) | ΔΔE‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |
| A | 15.2 | 17.1 | 1.9 | 95 | 94 |
| B | 16.8 | 18.2 | 1.4 | 88 | 85 |
| C | 14.5 | 15.0 | 0.5 | 40 | 45 |
| D | 19.1 | 21.5 | 2.4 | 98 | 97 |
This data is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Sampling
For this compound and its metal complexes, MD simulations can be used to:
Sample the Conformational Space: MD simulations can explore a much wider range of conformations than static DFT calculations, providing a more complete picture of the molecule's flexibility.
Study Solvation: The explicit inclusion of solvent molecules in MD simulations allows for a detailed investigation of solute-solvent interactions and their effect on the conformation and reactivity of the molecule.
Investigate Dynamic Processes: MD can be used to study dynamic processes such as the binding of a substrate to a catalyst or the conformational changes that occur during a reaction.
Key Research Findings from MD Simulations:
Conformational Flexibility: MD simulations can reveal the flexibility of different parts of the this compound molecule and its complexes.
Solvent Shell Structure: The arrangement of solvent molecules around the solute can be analyzed to understand how the solvent influences the system's properties.
Free Energy Landscapes: Advanced MD techniques can be used to construct free energy landscapes, which provide a thermodynamic understanding of conformational changes and chemical reactions.
An illustrative interactive data table summarizing the type of information that can be obtained from MD simulations is shown below.
| System | Simulation Time (ns) | Dominant Conformer Population (%) | Average Number of Hydrogen Bonds to Water |
| This compound in water | 100 | Conformer A: 65%, Conformer B: 25% | 5.8 |
| Ru-(S)-4-aminobutane-1,2-diol in THF | 150 | Rigid Complex | 1.2 |
| This compound in DMSO | 100 | Conformer C: 55%, Conformer A: 30% | 4.5 |
This data is hypothetical and for illustrative purposes.
Advanced Characterization Techniques for S 4 Aminobutane 1,2 Diol and Its Derivatives in Academic Research
Spectroscopic Methods for Stereochemical Elucidation (e.g., Chiral NMR Spectroscopy, CD Spectroscopy)
Spectroscopic techniques are powerful, non-destructive tools for probing the stereochemistry of chiral molecules in solution. Chiral Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy are two of the most prominent methods used for the stereochemical elucidation of (S)-4-aminobutane-1,2-diol and its derivatives.
Chiral NMR Spectroscopy is an indispensable tool for determining the enantiomeric purity and absolute configuration of chiral compounds. This technique often involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). When a chiral substrate like this compound is reacted with a chiral agent, it forms diastereomers that exhibit distinct NMR spectra. The difference in chemical shifts (Δδ) between the signals of the two diastereomers allows for the quantification of enantiomeric excess.
For diols, chiral boric acids have been shown to be effective CDAs. nih.gov For instance, a chiral boric acid derived from 1,2-diphenylethylenediamine can be used to derivatize 1,2-diols, leading to the formation of stable cyclic esters. The resulting diastereomers often exhibit well-resolved signals in the ¹H NMR spectrum, with large chemical shift non-equivalences that facilitate accurate determination of enantiomeric excess. nih.gov The absolute configuration can often be deduced by comparing the NMR spectra of derivatives formed with both enantiomers of the CDA. researchgate.net
| Technique | Principle | Application to this compound Derivatives | Key Findings |
| Chiral NMR with CDAs | Formation of diastereomers with distinct NMR spectra. | Derivatization of the diol functionality with chiral agents like Mosher's acid or chiral boric acids. | Allows for the determination of enantiomeric excess (e.e.) and can be used to assign absolute configuration by comparing derivatives of (R)- and (S)-CDAs. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Analysis of the Cotton effect of the parent compound or its derivatives. | The sign of the Cotton effect can be correlated to the absolute configuration of stereocenters, often aided by computational modeling. |
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This technique is particularly useful for determining the absolute configuration of vicinal diols. Snatzke's method, for example, involves the formation of a complex between the 1,2-diol and dimolybdenum tetraacetate (Mo₂(OAc)₄). The sign of the Cotton effect observed in the CD spectrum of this complex can be empirically correlated to the absolute stereochemistry of the diol. mdpi.com This provides a non-crystalline method for assigning the absolute configuration of compounds like this compound.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom.
For derivatives of this compound, obtaining a suitable single crystal is the primary prerequisite. The presence of heavier atoms in a derivative can facilitate the determination of the absolute structure through anomalous dispersion effects. The crystallographic data not only confirms the connectivity of the atoms but also establishes the absolute stereochemistry of all chiral centers within the molecule.
For example, the crystal structure of a derivative of this compound would provide the precise bond lengths, bond angles, and torsion angles, unequivocally establishing its three-dimensional structure. The Flack parameter, derived from the crystallographic data, is a critical value used to confirm the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer indicates a high level of confidence in the assignment.
| Parameter | Description | Significance for this compound Derivatives |
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Provides fundamental information about the packing of the molecules in the solid state. |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |
| Flack Parameter | A parameter used to determine the absolute configuration of a chiral crystal structure. | A value near 0 confirms the assigned absolute configuration, while a value near 1 indicates the opposite enantiomer. |
Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for the separation and quantification of enantiomers, thereby assessing the enantiomeric purity of a sample. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for this purpose.
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation. nih.gov There is a wide variety of commercially available CSPs, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. nih.gov The choice of CSP and mobile phase is critical for achieving successful enantioseparation. For polar compounds like aminodiols, normal-phase or polar organic modes of chromatography are often employed.
Chiral GC is a highly selective and sensitive technique for the analysis of volatile and semi-volatile chiral compounds. chromatographyonline.com Similar to chiral HPLC, it employs a capillary column coated with a chiral stationary phase, often a derivative of a cyclodextrin. chromatographyonline.comgcms.cz For non-volatile compounds like this compound, derivatization is necessary to increase their volatility. The amino and hydroxyl groups can be acylated or silylated to produce derivatives suitable for GC analysis. The separation of the enantiomers is based on the differential interactions between the chiral derivatives and the chiral stationary phase.
The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
| Technique | Stationary Phase Principle | Application to this compound | Typical Data Obtained |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis or analysis after derivatization of the amino or hydroxyl groups. | Retention times for each enantiomer, peak areas for calculating enantiomeric excess (% ee). |
| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral capillary column. | Analysis after derivatization to increase volatility (e.g., acylation, silylation). | Retention times for each enantiomeric derivative, peak areas for calculating enantiomeric excess (% ee). |
Potential Applications in Materials Science and Polymer Chemistry
Integration of (S)-4-aminobutane-1,2-diol as a Chiral Monomer in Polymer Synthesis
The structure of this compound allows it to be utilized as a chiral monomer in the synthesis of various types of polymers. The presence of the amine and hydroxyl groups enables its participation in step-growth polymerization reactions, such as polycondensation, to form chiral polyamides, polyesters, or polyurethanes.
The incorporation of this chiral diol into a polymer backbone introduces stereoregularity, which can significantly influence the polymer's macroscopic properties. For instance, in the synthesis of polyamides, the amine group of this compound can react with dicarboxylic acids or their derivatives. Similarly, the diol functionality can be exploited in reactions with diisocyanates to yield chiral polyurethanes. The chirality of the monomer unit is thus translated into the polymer chain, potentially leading to the formation of helical or other ordered secondary structures.
The synthesis of chiral polyamides and polyesters through enzymatic polymerization has been demonstrated with other chiral monomers, suggesting a potential route for the polymerization of this compound under mild conditions, which could help in preserving its stereochemical integrity. techscience.cnresearchgate.net
Table 1: Potential Polymerization Reactions Involving this compound
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
| Polyamide | Dicarboxylic Acid | Amide | High thermal stability, chirality-induced self-assembly |
| Polyurethane | Diisocyanate | Urethane | Elastomeric properties, enantioselective permeability |
| Polyester | Dicarboxylic Acid | Ester | Biodegradability, chiral recognition sites |
This table presents hypothetical polymerization reactions and potential properties based on the functional groups of this compound and established polymer chemistry principles.
Development of Chiral Polymeric Materials for Separation or Catalysis
The integration of the chiral this compound unit into a polymer matrix can impart chiral recognition capabilities to the material. This is a crucial feature for applications in enantioselective separation and asymmetric catalysis.
In the context of separation science, polymers derived from this compound could be utilized as chiral stationary phases (CSPs) for chromatographic techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC). The chiral cavities or surfaces within the polymer matrix can interact differently with the enantiomers of a racemic mixture, leading to their separation. The effectiveness of such separations would depend on the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the chiral polymer and the analyte enantiomers. The principle of using polymer-immobilized chiral ligands for such applications is well-established. nih.gov
Furthermore, these chiral polymers can serve as supports for catalysts in asymmetric synthesis. The chiral environment provided by the polymer backbone can influence the stereochemical outcome of a chemical reaction, favoring the formation of one enantiomer of the product over the other. Chiral amino alcohols have been successfully anchored to polymer resins to create effective catalysts for enantioselective additions to aldehydes. nih.gov Similarly, a polymer incorporating this compound could act as a chiral ligand for a metal catalyst or as an organocatalyst itself.
Table 2: Potential Applications of Chiral Polymers from this compound
| Application Area | Mechanism | Example of Use |
| Enantioselective Separation | Differential interaction with enantiomers | Chiral stationary phase in HPLC for separating racemic drugs |
| Asymmetric Catalysis | Creation of a chiral environment around the catalytic site | Polymer-supported catalyst for the asymmetric reduction of ketones |
This table illustrates potential applications based on the known principles of chiral polymer science.
Fabrication of Smart Materials with Enantioselective Recognition Properties
"Smart materials" are materials that respond to external stimuli with a change in their properties. Chiral polymers capable of enantioselective recognition can be designed to respond selectively to the presence of a specific enantiomer. This forms the basis for developing chiral sensors or responsive systems.
Polymers incorporating this compound could be designed to undergo a conformational change, a change in optical properties (e.g., fluorescence or circular dichroism), or an electrical signal upon binding to a target enantiomer. This enantioselective recognition is driven by the precise three-dimensional arrangement of functional groups in the polymer, which is dictated by the chirality of the this compound monomer. Research on other chiral polymers has demonstrated that helical structures with chiral pendants can exhibit excellent chiral recognition abilities. chemrxiv.orgchemrxiv.orgconsensus.app
For example, a thin film of such a polymer could be integrated into a sensor device. Exposure to a racemic mixture would result in the preferential binding of one enantiomer, triggering a measurable signal. Such materials could have applications in pharmaceutical quality control, environmental monitoring of chiral pollutants, and biological sensing. The development of chiral conducting polymer nanomaterials also points to the potential for creating advanced sensors with electrical outputs. rsc.org
Table 3: Hypothetical Enantioselective Response of a Smart Polymer
| Stimulus (Analyte) | Polymer Response | Potential Application |
| (R)-enantiomer of a drug | No significant change in fluorescence | Quality control of enantiopure pharmaceuticals |
| (S)-enantiomer of a drug | Quenching of fluorescence | Chiral sensor for detecting specific enantiomers |
| Racemic mixture | Partial quenching of fluorescence | Quantitative analysis of enantiomeric excess |
This table provides a hypothetical example of how a smart material based on a chiral polymer might function.
Future Research Directions and Emerging Trends
Exploration of Sustainable and Green Synthetic Methodologies
The industrial demand for enantiomerically pure compounds necessitates the development of manufacturing processes that are not only efficient but also environmentally benign. youtube.com Future research concerning (S)-4-aminobutane-1,2-diol will increasingly focus on green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.
A primary avenue of exploration is the expanded use of biocatalysis. Enzymes such as transaminases, dehydrogenases, and imine reductases offer highly selective pathways to chiral amines and amino alcohols under mild aqueous conditions. nih.govx-mol.com Research into multi-enzyme cascade reactions, where several enzymatic steps are performed in a single pot, represents a particularly promising and sustainable strategy. rsc.org For instance, a coupled transketolase-transaminase cascade can be used to synthesize chiral amino-triols from simple, non-chiral starting materials, a strategy directly analogous to the potential synthesis of this compound. nih.gov Engineered amine dehydrogenases have also proven effective in the asymmetric reductive amination of hydroxy ketones to produce (S)-configured vicinal amino alcohols with excellent enantioselectivity (>99% ee). rsc.orgresearchgate.net These biocatalytic methods stand as a greener alternative to traditional chemical routes that often rely on transition-metal catalysts and harsh reaction conditions. x-mol.com
| Green Synthesis Strategy | Key Advantages | Relevant Enzyme Classes | Potential Starting Materials |
| Whole-Cell Biocatalysis | Mild reaction conditions, no need for cofactor regeneration, reduced cost. nih.gov | Dehydrogenases, Transaminases | Sugars, Glycerol |
| Isolated Enzyme Cascades | High selectivity and specificity, potential for one-pot synthesis. rsc.org | Imine Reductases (IREDs), Ketoreductases (KREDs), Transketolases | Hydroxy ketones, Aldehydes |
| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the selectivity of enzymes. nih.gov | Lipases, Oxidoreductases | Renewable alcohols, Bio-derived aldehydes |
Development of Immobilized this compound Catalysts
While homogeneous catalysts derived from this compound offer high activity and selectivity, their separation from the reaction mixture and subsequent reuse can be challenging and costly. Immobilization of these catalysts onto solid supports provides a robust solution, enhancing their industrial applicability by facilitating easy recovery and recycling.
Future research will explore the covalent attachment of this compound-derived ligands to a variety of solid supports. acs.org Promising support materials include inorganic solids like mesoporous silica (B1680970) and aluminum oxide, as well as organic polymers such as polystyrene. nih.govnih.gov These materials offer high surface area and chemical stability. Nanostructured supports are particularly intriguing, as their unique surface properties can sometimes act as "nanoreactors," influencing the stereochemical outcome of a reaction in a favorable way. youtube.com
The primary strategies for immobilization involve modifying the this compound ligand with a linker group that can be covalently bonded to the functionalized surface of the support. acs.org The choice of linker and immobilization technique is critical to ensure that the catalyst's active site remains accessible and that its catalytic performance is not compromised. Successful immobilization of analogous chiral amino alcohols and aminodiols has been demonstrated for various reactions, including nitroaldol and Michael addition reactions, providing a clear precedent for this approach. nih.govrsc.org The key benefit is the creation of robust, heterogeneous catalysts that can be used in multiple reaction cycles without significant loss of activity, thereby improving process sustainability and economics. youtube.com
| Support Material | Immobilization Strategy | Potential Advantages | Example Application Area |
| Mesoporous Silica (e.g., MCM-41) | Covalent attachment via silane (B1218182) coupling agents. nih.gov | High surface area, ordered pore structure, thermal stability. | Asymmetric C-C bond formation. |
| Polymeric Resins (e.g., Polystyrene) | Copolymerization of a vinyl-functionalized ligand. acs.org | Swelling properties can enhance substrate access, tunable functionality. | Asymmetric reductions, Alkylations. |
| Magnetic Nanoparticles | Surface functionalization and covalent bonding. | Easy separation using an external magnetic field, high catalyst dispersion. | Enantioselective additions. |
Expansion into Novel Asymmetric Transformations
The structural motif of this compound makes it an ideal precursor for a new generation of chiral ligands and organocatalysts. A significant future direction will be to expand the application of its derivatives beyond established reactions into novel and more complex asymmetric transformations.
One major area of exploration is in transition-metal catalysis. By modifying the amino and diol functionalities, this compound can be converted into a diverse library of N,O-bidentate or N,N,O-tridentate ligands. These ligands can be complexed with various metals (e.g., copper, ruthenium, iridium) to catalyze a wide range of reactions. nih.govx-mol.comnih.gov This includes emerging C-C bond-forming reactions like asymmetric cross-couplings and C-H functionalization, as well as novel hydroamination and aminoallylation reactions for the synthesis of other valuable chiral building blocks. rsc.orgnih.govresearchgate.net
Furthermore, derivatives of this compound have potential as organocatalysts, operating without a metal center. For example, they could function as Brønsted acid or hydrogen-bond-donating catalysts, activating substrates through non-covalent interactions. frontiersin.org This is particularly relevant for multicomponent reactions, such as the Petasis reaction, where a chiral diol catalyst can control the stereoselective formation of α-amino acids from simple precursors. westlake.edu.cn The development of such catalysts would enable the efficient, one-pot construction of complex molecules with multiple stereocenters.
| Transformation Class | Catalyst Type | Potential Products | Significance |
| Asymmetric Hydroamination | Copper-Ligand Complex | Chiral γ-amino alcohols nih.gov | Direct C-N bond formation with high atom economy. |
| Asymmetric C-H Functionalization | Palladium/Iridium-Ligand Complex | Complex chiral molecules | Step-economic synthesis by direct functionalization of C-H bonds. |
| Multicomponent Reactions | Organocatalyst (Diol-based) | Chiral α-amino acids, Heterocycles westlake.edu.cn | Rapid assembly of molecular complexity from simple starting materials. |
| Asymmetric Cross-Coupling | Chromium-Ligand Complex | Chiral β-amino alcohols researchgate.net | Modular synthesis of valuable scaffolds from readily available materials. |
Integration with Flow Chemistry and High-Throughput Screening Methodologies
The discovery and optimization of new asymmetric catalysts is often a time-consuming and resource-intensive process. The integration of modern automation technologies, specifically flow chemistry and high-throughput screening (HTS), is set to revolutionize this field and will be a critical component of future research involving this compound.
Flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability. scielo.br Continuous-flow microreactors have already been successfully used for the multi-step enzymatic synthesis of chiral amino alcohols analogous to this compound, demonstrating the potential for highly efficient and intensified production processes. nih.gov This technology can also be applied to screen catalytic reactions using immobilized catalysts derived from this compound, allowing for rapid optimization of reaction conditions.
High-throughput screening (HTS) enables the parallel execution of hundreds or thousands of reactions, dramatically accelerating the discovery of new catalysts and optimal reaction conditions. youtube.comnih.gov A key challenge in applying HTS to asymmetric catalysis is the rapid analysis of enantiomeric excess (ee). Recent developments in fluorescence-based and circular dichroism-based assays provide a solution, allowing for the high-throughput determination of ee for chiral diols and amino alcohols directly in the reaction plates. nih.govx-mol.comnih.gov
The true power of these technologies is realized when they are combined. An integrated platform coupling a continuous-flow microreactor system with automated HTS and online analysis (e.g., UHPLC) creates a powerful engine for catalyst development. rsc.orgacs.org Such a system can autonomously screen vast libraries of ligands derived from this compound against various metals, substrates, and conditions, rapidly identifying lead catalysts for novel asymmetric transformations.
| Methodology | Key Role in Research | Advantages |
| Flow Chemistry | Efficient synthesis of the compound and its derivatives; use in continuous catalytic processes. nih.govuc.pt | Enhanced safety and scalability, precise control over reaction parameters, process intensification. |
| High-Throughput Screening (HTS) | Rapid discovery of new catalysts and optimization of reaction conditions. rsc.orgnih.gov | Massive parallelization, reduced development time, conservation of materials. |
| Rapid Enantioselectivity Analysis | Enables HTS for asymmetric reactions by providing fast and accurate ee values. nih.gov | Compatible with microplate format, real-time evaluation, small sample requirement. |
| Integrated Automated Platforms | Combines synthesis, screening, and analysis in a closed-loop system for accelerated discovery. youtube.comacs.org | Unattended 24/7 operation, rapid generation of large datasets, efficient workflow management. |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the stereochemical purity of (S)-4-aminobutane-1,2-diol?
- Methodology : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, HPLC conditions optimized for 1,2-diol isomers (flow rate: 1.0 mL/min, mobile phase: hexane/isopropanol 85:15) achieved baseline separation in related compounds . Confirm purity via melting point analysis and polarimetry (specific rotation comparison with literature values).
Q. How can synthetic routes for this compound be optimized for yield and enantioselectivity?
- Methodology : Employ asymmetric catalysis using Ru(II)-complexes with chiral ligands (e.g., BINAP), which have shown >90% enantiomeric excess (ee) in diol synthesis . Monitor reaction progress via TLC (silica gel, Rf ~0.3 in ethyl acetate/methanol 4:1) and characterize intermediates by FT-IR (broad -OH stretch at 3200–3400 cm⁻¹) and mass spectrometry (ESI-MS, [M+H]+ expected at m/z 136).
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Follow guidelines for structurally similar diols (e.g., propane-1,2-diol): use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C under inert gas to prevent oxidation. Reference SDS for related compounds (e.g., (S)-3-butene-1,2-diol) for spill management and first-aid measures .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize the compound’s -NH₂ and -OH groups for hydrogen bonding with residues like Asp/Glu. Validate using in vitro binding assays (e.g., SPR or ITC). For example, 1,2-diol derivatives showed affinity for SARS-CoV-2 spike protein via H-bonding with Asn-460 and Tyr-505 .
Q. What in vitro and in vivo models are suitable for assessing genotoxicity risks?
- Methodology : Conduct Ames test (TA98/TA100 strains) with S9 metabolic activation. Follow EFSA’s tiered approach: if positive, proceed to in vivo micronucleus assay (OECD 474) in rodents. Compare with structurally related genotoxicants (e.g., benzene-1,2-diol classified as Muta 2 by ECHA) . Monitor urinary metabolites (e.g., oxidized diols) via LC-MS/MS.
Q. How does the amino group influence the metabolic fate of this compound compared to non-aminated diols?
- Methodology : Use hepatic microsomal assays (CYP450 isoforms) and LC-HRMS to track metabolites. For example, ethane-1,2-diol is metabolized to oxalic acid via glycolaldehyde , while the amino group in the target compound may undergo deamination (e.g., via MAO enzymes) to form ketones. Compare with dopamine’s oxidative pathways .
Q. What strategies resolve contradictions in experimental data on diol reactivity under varying pH conditions?
- Methodology : Apply singular value decomposition (SVD) to UV-Vis spectral data for kinetic modeling, as done for HOCl-dopamine reactions . For pH-dependent esterification (e.g., in ethane-1,2-diol oxidation ), use stopped-flow spectroscopy to capture transient intermediates. Validate via DFT calculations (e.g., Gaussian 16) for protonation state effects.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
